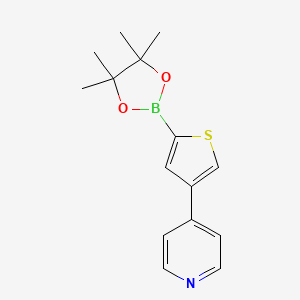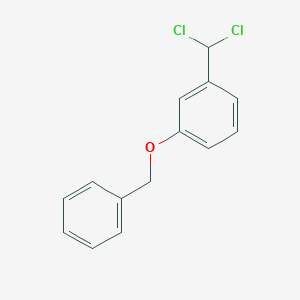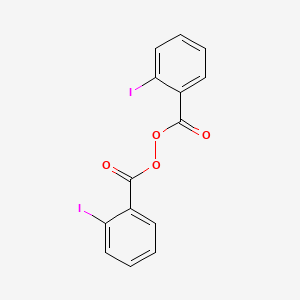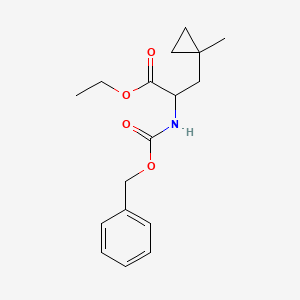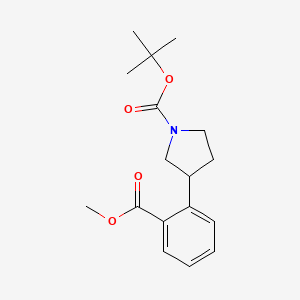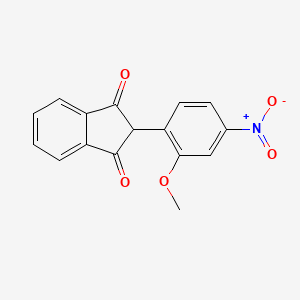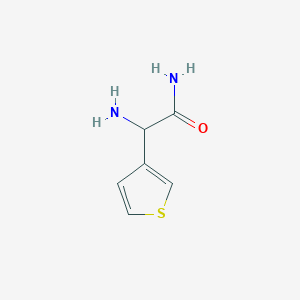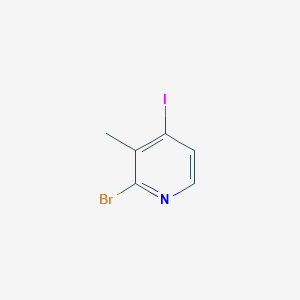
2-Bromo-4-iodo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-iodo-3-methylpyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-3-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and iodination of 3-methylpyridine. The process can be summarized as follows:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.
Iodination: The resulting 2-bromo-3-methylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce an iodine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-4-iodo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of halogenated pyridines on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-iodo-3-methylpyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug it is used to synthesize. Generally, halogenated pyridines can interact with biological targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Iodo-4-methylpyridine
Comparison
2-Bromo-4-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one halogen. This dual halogenation allows for more diverse chemical transformations and applications. For example, the presence of both bromine and iodine can facilitate selective cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1227579-05-6 |
|---|---|
Fórmula molecular |
C6H5BrIN |
Peso molecular |
297.92 g/mol |
Nombre IUPAC |
2-bromo-4-iodo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
Clave InChI |
ADTBELPVKHLIML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


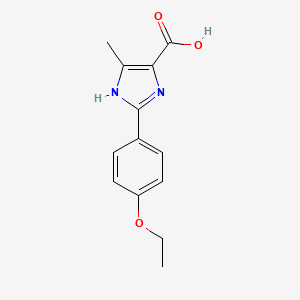
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
